

A Comparative Efficacy Analysis of IN-1130 and Galunisertib in TGF-β-Driven Pathologies

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical and clinical efficacy of two prominent TGF- β receptor I (ALK5) kinase inhibitors: **IN-1130** and Galunisertib. Both small molecules target the transforming growth factor-beta (TGF- β) signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer and fibrotic diseases. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to aid in the evaluation of these two therapeutic candidates.

Executive Summary

IN-1130 and Galunisertib are both potent and selective inhibitors of ALK5, the primary type I receptor for TGF-β. By blocking this kinase, they inhibit the canonical SMAD signaling pathway, which plays a crucial role in tumor progression, immune evasion, and fibrosis.

Galunisertib (LY2157299), developed by Eli Lilly and Company, has been extensively studied in numerous preclinical models and has progressed through several clinical trials for various cancers, including hepatocellular carcinoma, pancreatic cancer, and glioblastoma.[1][2]

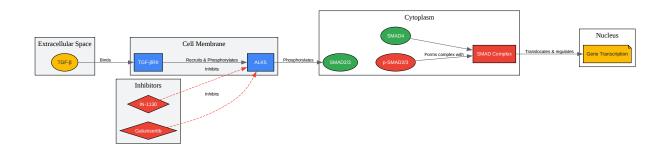
IN-1130, a novel small molecule inhibitor, has demonstrated significant efficacy in preclinical models of renal fibrosis and has shown potential in inhibiting breast cancer metastasis and prostate cancer growth.[3][4][5] However, publicly available data on its clinical development is limited.



This guide will delve into the quantitative data available for both compounds, providing a sideby-side comparison of their inhibitory activities and anti-tumor effects.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

Both **IN-1130** and Galunisertib are ATP-competitive inhibitors of the ALK5 kinase domain. The binding of TGF- β to its type II receptor (TGF- β RII) leads to the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, apoptosis, and invasion.[6] By inhibiting ALK5, **IN-1130** and Galunisertib block this entire downstream signaling cascade.



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Figure 1: Simplified TGF- β Signaling Pathway and points of inhibition by **IN-1130** and Galunisertib.



Preclinical Efficacy: A Quantitative Comparison

The following tables summarize the available preclinical data for **IN-1130** and Galunisertib, focusing on their in vitro inhibitory concentrations (IC50) and in vivo anti-tumor efficacy.

In Vitro Inhibitory Activity

Target/Assay	IN-1130	Galunisertib
ALK5 Kinase Activity		
ALK5-mediated Smad3 phosphorylation	5.3 nM[5][7]	-
ALK5 (TGFβRI)	-	172 nM[8]
SMAD Phosphorylation		
TGF-β-stimulated Smad2 phosphorylation (HepG2 & 4T1 cells)	Inhibition at 0.5, 1 μM[7][9]	-
Cell-Based Assays		
ALK5 phosphorylation of casein	36 nM[7][9]	-
p38α mitogen-activated protein kinase	4.3 μM[7][9]	-
ALK4	-	77.7 nM[8]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions and assay formats between studies.

In Vivo Anti-Tumor Efficacy



Cancer Model	Treatment	Outcome	Reference
IN-1130			
Murine Prostate Cancer (Tramp C2)	Daily intraperitoneal administration for 30 days	Dramatic decrease in tumor volume	[4]
Breast Cancer Lung Metastasis (MMTV/c- Neu mice)	40 mg/kg IP, 3 times/week for 3 weeks	Inhibition of lung metastasis	[7]
Galunisertib			
4T1-LP Breast Cancer	75 mg/kg BID	~100% inhibition of tumor growth, 50% complete tumor regression	[3]
CT26 Colon Carcinoma	Monotherapy	75% tumor growth inhibition	[3]
CT26 Colon Carcinoma	Combination with anti- PD-L1	98% tumor growth inhibition, ~50% complete response	[3]
U87MG Glioblastoma Xenograft	Combination with lomustine	Significant reduction in tumor volume compared to monotherapy	[10]

Clinical Trial Overview

Galunisertib has been evaluated in numerous clinical trials for a range of solid tumors, both as a monotherapy and in combination with other agents like chemotherapy and immunotherapy.[3] [11] While some trials have shown promising results, particularly in subsets of patients, further development for some indications has been halted.[11]

Information regarding the clinical trial status of **IN-1130** is not readily available in the public domain, suggesting it may still be in the preclinical or very early stages of clinical development.



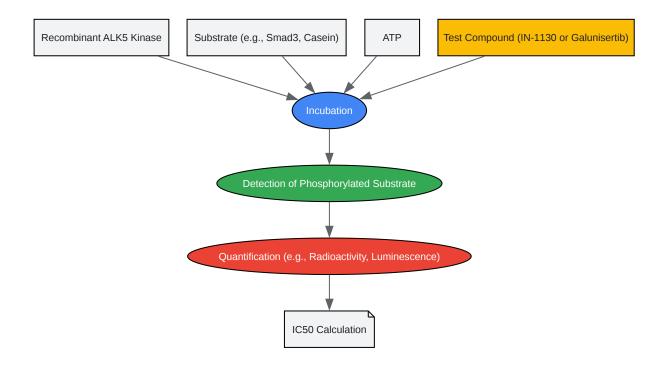
There is no evidence of an Investigational New Drug (IND) application filed with the FDA for **IN-1130** based on publicly accessible information.[6][12][13][14][15]

Experimental Protocols

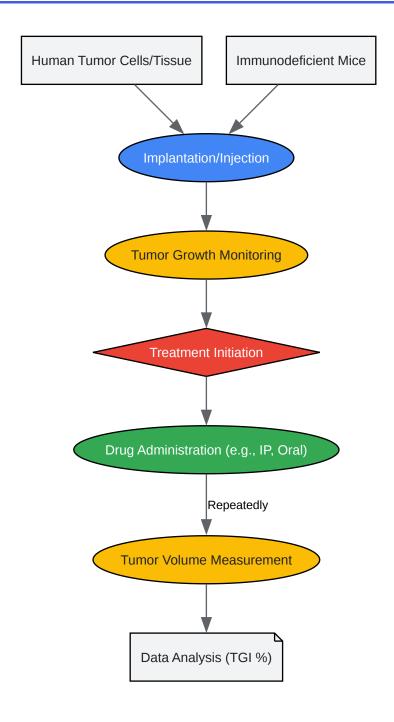
This section provides an overview of the methodologies used in the key experiments cited in this guide.

ALK5 Kinase Inhibition Assay









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